Product packaging for SiR dye 2(Cat. No.:)

SiR dye 2

Cat. No.: B12384812
M. Wt: 569.7 g/mol
InChI Key: HZBMYSAEKBONRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SiR Dye 2 (silicon rhodamine 2) is a high-performance, near-infrared (NIR) fluorogen specifically designed for advanced live-cell imaging applications. Its core value lies in its fluorogenic nature ; the dye exhibits a significant increase in fluorescence intensity upon binding to its target, such as the SiRA light-up aptamer, enabling high-contrast imaging without the need for wash-out steps . With excitation and emission maxima at 649 nm and 662 nm respectively, it operates in the far-red spectrum, which minimizes cellular autofluorescence and phototoxicity, thus promoting cell health during prolonged experiments . This dye is exceptionally bright and photostable, boasting a high quantum yield of 0.98 and an extinction coefficient of 86,000 M⁻¹cm⁻¹ . It binds to the SiRA aptamer with a dissociation constant (K D ) of 403 nM . These properties make this compound an exceptional tool for visualizing endogenous mRNA expression and other targets in living cells, including bacteria, under no-wash, quencher-free conditions . Its performance is critical for demanding super-resolution microscopy techniques like STED (Stimulated Emission Depletion) , where its photostability allows for the detailed visualization of cellular structures at resolutions beyond the diffraction limit . For optimal fluorescence intensity, the use of buffers or media containing 5mM Mg 2+ (e.g., MgCl 2 or MgSO 4 ) is recommended . Intended Use : This product is labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any clinical procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H31N3O6Si B12384812 SiR dye 2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H31N3O6Si

Molecular Weight

569.7 g/mol

IUPAC Name

2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate

InChI

InChI=1S/C31H31N3O6Si/c1-32(2)19-8-11-22-25(16-19)41(5,6)26-17-20(33(3)4)9-12-23(26)29(22)24-15-18(7-10-21(24)30(37)38)31(39)40-34-27(35)13-14-28(34)36/h7-12,15-17H,13-14H2,1-6H3

InChI Key

HZBMYSAEKBONRB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-]

Origin of Product

United States

Molecular Design and Synthetic Methodologies of Sir Dye 2 and Its Derivatives

Ligand Conjugation Strategies for Targeted Probe Design

Silicon Functionalization for Enhanced Probe Repertoire

Functionalization of the bridging silicon atom in Si-rhodamine dyes is a critical strategy for expanding their utility and tuning their properties. researchgate.netnih.govrsc.org Unlike conventional rhodamines, the silicon atom provides a unique site for modification. researchgate.netnih.gov Silyl (B83357) modifications can lead to brighter dyes, further red-shifting of fluorescence, new ways to modulate fluorescence, and the introduction of handles for attaching targeting ligands or sensors. researchgate.netnih.govrsc.org

Research has explored a broad range of silyl modifications. For instance, simple alkyl substitution on silicon, such as the introduction of diethylsilyl groups, can result in brighter dyes primarily due to larger extinction coefficients. nih.gov The incorporation of vinyl and phenyl groups on the silicon atom can cause additive red-shifts in excitation and emission wavelengths. nih.gov For example, divinylsilyl and diphenylsilyl SiR700 dyes have shown red-shifts of 12–22 nm compared to the dimethylsilyl SiR700.

The silicon atom can also be functionalized with groups that serve as handles for further modification or attachment of biomolecules. Chloropropyl silanes, for example, can be incorporated and subsequently converted into iodides, clickable azides, or functionalized thioethers. nih.gov This allows for the synthesis of Si-bridge dyes with attached ligands, such as those for SNAP-tag and HaloTag labeling, or DNA-targeting ligands like Hoechst 33258. researchgate.netnih.govresearchgate.netrsc.org

Furthermore, molecular sensors and biomolecular targeting groups can be directly integrated into the silyl bridge. nih.govresearchgate.net This enables the development of probes with modulated fluorescence properties, such as those based on photo-induced electron transfer (PeT), and facilitates applications like no-wash labeling of cellular structures. nih.govresearchgate.net

Incorporating different substituents on the silicon atom, including aromatics, alkyl chains, and linkers, has been achieved, expanding the library of Si-bridge-modified SiRs. mdpi.comnih.govresearchgate.net This highlights the versatility of silicon functionalization in creating a diverse repertoire of Si-rhodamine-based fluorescent probes with tailored properties for various biological applications. researchgate.netnih.govrsc.org

Isomeric Considerations in SiR Probe Synthesis and Biocompatibility Optimization

Isomeric considerations play a significant role in the synthesis and optimization of SiR probes, particularly concerning their biocompatibility and performance in live-cell imaging. Positional isomerism, especially on the pendant phenyl ring of rhodamine-based dyes, can profoundly affect probe properties, including cell permeability, staining efficiency, and susceptibility to efflux pumps. nih.govrsc.org

For SiR dyes, like other rhodamines, the molecule exists in a dynamic equilibrium between a fluorescent zwitterionic (open) form and a colorless, non-fluorescent spirolactone (closed) form. nih.govrsc.orgacs.org This equilibrium is sensitive to the local environment, including polarity and pH, and is crucial for the fluorogenic character of many SiR probes. rsc.orgnih.govacs.org The ability to control or influence this equilibrium is important for probe design.

Research has shown that the position of functional groups, such as carboxyl groups used for conjugation, on the pendant phenyl ring significantly impacts the probe's interaction with the cellular environment. For instance, studies comparing positional isomers (e.g., 4'-, 5'-, and 6'-regioisomers) of carboxyrhodamines, including SiR-COOH derivatives, have revealed differences in cell staining efficiency and cytotoxicity. nih.gov Probes based on 4'-carboxamide dyes, with some exceptions like 4-SiR-CTX, have demonstrated stronger cell staining and higher cytotoxicity compared to their 5'- and 6'-regioisomers. nih.gov This suggests that the position of the carboxyl group influences the probe's ability to permeate cell membranes and accumulate at the target site.

The phenomenon known as the "neighboring group effect," where an amide group is positioned next to a carboxyl group on the benzene (B151609) ring, has been shown to enhance the cell permeability of rhodamine-based probes. nih.govresearchgate.net This effect is attributed to the stabilization of the fluorophore in the hydrophobic spirolactone state, facilitating its passage through cell membranes. nih.govresearchgate.net Applying this principle to SiR probes can lead to improved staining intensity and reduced non-specific interactions. nih.gov

Furthermore, isomeric variations can influence the probe's susceptibility to efflux pumps, which can hinder efficient staining in certain cell lines. rsc.orgbiorxiv.org Studies on SiR-actin, a probe based on 6'-carboxy silicon rhodamine linked to jasplakinolide, have shown that while effective, it can be subject to efflux, leading to poor or mosaic staining in some cells. rsc.orgbiorxiv.org Investigating different positional isomers of the rhodamine scaffold has led to the development of probes that are less susceptible to efflux, allowing for more uniform and efficient staining without the need for efflux pump inhibitors. rsc.org

The stereochemistry at the silicon center, particularly when functionalized with different substituents, can also lead to the formation of isomers (e.g., r,r and s,s isomers). These isomers can exhibit differential behavior in biological systems, such as in their interaction with target proteins like HaloTag. researchgate.netrsc.org This highlights the importance of considering and potentially separating isomers during synthesis to optimize probe performance and specificity for biological applications. researchgate.net

Photophysical and Mechanistic Underpinnings of Sir Dye 2 Fluorogenicity

Spirolactonization Equilibrium and Environmental Polarity Response

A fundamental aspect governing the fluorogenicity of SiR dye 2 is the existence of a dynamic equilibrium between two primary structural forms: a non-fluorescent spirolactone (closed) form and a highly fluorescent zwitterionic (open) form cytoskeleton.comcytoskeleton.commdpi.comnih.govnih.govrsc.orgresearchgate.net. This interconversion is highly sensitive to the surrounding environment, particularly its polarity and pH.

Interconversion Between Non-Fluorescent and Fluorescent Forms

In aqueous solutions, especially those with higher polarity, the equilibrium for SiR dyes typically favors the non-fluorescent spirolactone form mdpi.comnih.govnih.govresearchgate.net. This closed-ring structure has minimal absorbance in the visible spectrum, resulting in low background fluorescence from unbound dye cytoskeleton.commdpi.comnih.govnih.govresearchgate.net. The spirolactone form is also generally more lipophilic, which facilitates the passive diffusion of SiR-based probes across cell membranes nih.govnih.gov.

Conversely, a decrease in environmental polarity or a shift to a more acidic pH can drive the equilibrium towards the fluorescent zwitterionic form nih.govrsc.orgresearchgate.net. The zwitterionic structure is characterized by an open ring system with extended π-conjugation, leading to strong absorption in the far-red region (typically 640-650 nm) and intense fluorescence emission (around 660-670 nm) cytoskeleton.comcytoskeleton.commdpi.comnih.gov. The sensitivity of this interconversion to polarity is a defining feature of SiR dye fluorogenicity rsc.orgrsc.orgcore.ac.uk. Studies have shown that in water-dioxane mixtures, SiR-carboxyl derivatives predominantly exist as the spirolactone in environments with a dielectric constant below 30, while the open form is favored in more polar conditions researchgate.net.

Influence of Target Binding on Equilibrium Dynamics

The binding of this compound to a specific biomolecular target is a key event that perturbs the spirolactonization equilibrium, leading to fluorescence turn-on. This influence is primarily mediated by the change in the local microenvironment experienced by the dye upon binding. Protein binding pockets or other target interaction sites often present a less polar environment compared to the bulk aqueous phase mdpi.com. This reduced polarity within the binding site stabilizes the fluorescent zwitterionic form, effectively shifting the equilibrium and dramatically increasing the fluorescence intensity mdpi.comnih.govrsc.orgrsc.orgepfl.chacs.org.

The strength of the binding interaction also contributes to the degree of fluorescence enhancement; tighter binding can more effectively lock the dye in its fluorescent state nih.govacs.org. For instance, SiR-Hoechst, a SiR conjugate designed for DNA labeling, exhibits a significant fluorescence increase upon DNA binding, a phenomenon attributed to the shift in the spirolactone-zwitterion equilibrium induced by the DNA environment mdpi.com.

Fluorogenic Mechanisms in Specific Biomolecular Interactions

Beyond the general environmental polarity response, specific interactions can induce fluorogenicity in this compound through more defined mechanistic pathways.

Conformational Restriction and Fluorescence Turn-On

A significant mechanism contributing to the fluorescence increase in SiR dyes upon target binding is the restriction of intramolecular rotations mdpi.comcore.ac.ukresearchgate.net. In the unbound state, the flexible structure of the dye can undergo internal twisting motions, particularly around single bonds in the linker or the xanthene core. These motions can lead to non-radiative de-excitation pathways, such as Twisted Intramolecular Charge Transfer (TICT) in polar media, resulting in low fluorescence quantum yield mdpi.com. When the dye binds to a rigid target structure, these internal rotations are sterically hindered. This conformational restriction reduces non-radiative decay and promotes radiative relaxation (fluorescence), leading to a substantial increase in fluorescence intensity mdpi.comcore.ac.ukmdpi.com. This mechanism is particularly relevant when SiR is used in probes that bind to structured targets like proteins or nucleic acids cytoskeleton.commdpi.commdpi.comnih.govrsc.org.

Ground-State Isomerization Phenomena

The fluorogenicity of SiR dyes is also explained by ground-state isomerization, specifically the interconversion between the spirolactone and zwitterionic forms mdpi.comcore.ac.uknih.gov. These two forms represent distinct isomers in the ground electronic state, and their relative populations are highly dependent on the surrounding environment mdpi.comrsc.orgresearchgate.netrsc.orgnih.gov. In an aqueous solution, the equilibrium favors the non-fluorescent spirolactone isomer. Upon encountering a target molecule or a change in the local environment, the equilibrium shifts to favor the fluorescent zwitterionic isomer cytoskeleton.commdpi.comnih.govnih.gov. This environment-induced shift in the ground-state equilibrium is a primary driving force behind the observed fluorescence turn-on nih.govacs.org. The concept is intrinsically linked to the spirolactonization equilibrium, highlighting the dynamic nature of the dye's structure in response to its microenvironment.

Spectral Characteristics and Advantages in Biological Contexts

SiR dyes, including this compound, possess spectral characteristics that are highly advantageous for biological imaging, particularly in live-cell and super-resolution microscopy. Their absorption and emission profiles fall within the far-red to near-infrared (NIR) spectral window, a region with minimal interference from cellular autofluorescence and reduced phototoxicity compared to visible light cytoskeleton.commdpi.comnih.govepfl.ch.

Key spectral properties include:

Far-Red/NIR Wavelengths: Typical excitation maxima for SiR dyes are around 640-650 nm, with emission maxima in the range of 660-670 nm cytoskeleton.comcytoskeleton.commdpi.comnih.gov. This positions them ideally for imaging in biological samples, enabling deeper penetration and lower background.

High Molar Extinction Coefficient: The fluorescent zwitterionic form exhibits a high molar extinction coefficient, often around 100,000 Mcm nih.govresearchgate.net. This indicates strong light absorption and contributes to the brightness of the dye when it is in its fluorescent state.

Improved Quantum Yield upon Activation: While the quantum yield is low in the non-fluorescent state, it significantly increases upon the shift to the zwitterionic form induced by target binding or environmental change nih.govresearchgate.net. This results in a strong fluorescence signal from specifically labeled targets.

Excellent Photostability: SiR dyes are known for their robust photostability, a critical feature for extended imaging sessions and demanding super-resolution techniques that involve high illumination intensities mdpi.comnih.govepfl.chresearchgate.net.

These favorable spectral properties, combined with their inherent fluorogenicity and cell permeability, make SiR dyes invaluable tools for a range of biological applications. They are widely used for live-cell imaging of various cellular structures and proteins with high specificity and low background cytoskeleton.comnih.govmdpi.comepfl.ch. Their brightness and photostability also make them particularly well-suited for super-resolution microscopy techniques like STED and STORM, enabling imaging with nanoscale resolution in living cells cytoskeleton.commdpi.comnih.govepfl.chacs.orgrsc.org. By conjugating SiR dyes to specific ligands, researchers can achieve targeted labeling of biomolecules like proteins, DNA, and actin, allowing for the visualization of their dynamics and localization in their native environment cytoskeleton.commdpi.commdpi.comnih.govrsc.org.

The fluorogenic behavior of this compound, driven by the environment-sensitive spirolactonization equilibrium, conformational restriction upon binding, and ground-state isomerization, is a central feature that underpins its utility and performance in advanced biological fluorescence microscopy.

Far-Red to Near-Infrared Emission Profile

This compound exhibits excitation and emission profiles in the far-red to near-infrared (NIR) region of the spectrum. Specifically, SiRA 2, a silicon rhodamine 2, has excitation and emission maxima at 649 nm and 662 nm, respectively rndsystems.com. This spectral range is highly advantageous for biological imaging.

The far-red to NIR emission minimizes interference from the autofluorescence of biological samples, which typically occurs at shorter wavelengths rsc.orgrsc.orgbiotium.comnih.gov. This results in lower background signals and improved signal-to-noise ratios, enabling clearer visualization of labeled structures cytoskeleton.com.

SiR dyes generally have emission wavelengths around 660 nm rsc.org. While conventional SiR dyes may exhibit small Stokes shifts (around 18 nm), strategies involving structural modifications, such as introducing electron-withdrawing groups, can induce bathochromic shifts, leading to emission further into the NIR region rsc.orgresearchgate.net.

Considerations for Autofluorescence Minimization and Tissue Penetration

Imaging in the far-red and NIR spectral windows (650-900 nm for NIR-I and 1000-1700 nm for NIR-II) is particularly beneficial for minimizing autofluorescence and enhancing tissue penetration biotium.comnih.gov. Biological tissues exhibit lower absorption and scattering of light in these longer wavelength regions compared to visible light, allowing for deeper imaging within live cells and tissues rsc.orgbiotium.comnih.gov.

The emission of this compound in the far-red region (around 662 nm) falls within the NIR-I window, contributing to reduced autofluorescence and improved tissue penetration compared to dyes emitting in the visible spectrum cytoskeleton.comrndsystems.comrsc.orgbiotium.com. This makes this compound suitable for imaging applications requiring penetration into thicker samples or minimizing background from cellular components rsc.orgbiotium.comnih.gov.

Photostability and Photon Budget for Extended Imaging Experiments

Photostability is a critical property for fluorescent dyes used in live-cell imaging, especially for extended observations or super-resolution microscopy techniques that involve high illumination intensities rsc.orgnih.gov. SiR dyes, including this compound, are known for their relatively high photostability compared to other long-wavelength fluorophores like cyanine (B1664457) dyes, which are susceptible to photobleaching rsc.orgrsc.org.

The photostability of a fluorophore contributes to its photon budget, which is the total number of photons a single molecule can emit before irreversible photobleaching occurs nih.govmolbiolcell.org. A higher photon budget is desirable for techniques requiring prolonged illumination or the acquisition of a large number of photons for precise localization, such as super-resolution microscopy nih.govbiorxiv.org.

SiR dyes' photostability makes them well-suited for demanding imaging applications like super-resolution microscopy techniques, including stimulated emission depletion (STED) and stochastic optical reconstruction microscopy (STORM) mdpi.comrsc.orgcytoskeleton.com. While photobleaching is an irreversible process that transitions the molecule to a non-emissive state, strategies to enhance photostability and increase the photon budget are continually being explored nih.govacs.org.

The photostability of SiR can be influenced by the specific environment and conjugation to protein tags molbiolcell.org. For instance, SiR conjugated to SNAP-tag in certain buffer conditions has shown high stability molbiolcell.org.

Here is a summary of some photophysical properties of SiRA 2:

PropertyValueUnitSource
Excitation Maximum (λabs)649nm rndsystems.com
Emission Maximum (λem)662nm rndsystems.com
Extinction Coefficient (ε)86,000M⁻¹cm⁻¹ rndsystems.com
Quantum Yield (φ)0.98- rndsystems.com

Note: The interactive table functionality is not available in this format. The table above presents the data in a static format.

Applications of Sir Dye 2 in Advanced Fluorescence Microscopy and Cellular Research

Super-Resolution Microscopy (SRM) Techniques

Super-resolution microscopy (SRM) techniques overcome the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution. SiR dyes are valuable tools in SRM due to their favorable photophysical properties, including far-red emission, photostability, and fluorogenicity lubio.chspirochrome.commissouri.edu. These characteristics contribute to reduced phototoxicity during prolonged imaging and provide high contrast, which are critical for achieving high-resolution images in live or fixed cells lubio.chspirochrome.commissouri.edu.

Stimulated Emission Depletion (STED) Nanoscopy

STED nanoscopy is an SRM technique that achieves super-resolution by using a second, donut-shaped laser beam to de-excite fluorophores in the periphery of the excitation spot, effectively shrinking the fluorescent area missouri.educytoskeleton.com. SiR dyes are compatible with STED microscopy, particularly with 775 nm depletion lasers, which are reported to have lower photodamaging effects on live cells compared to shorter wavelengths missouri.edu.

SiR-actin and SiR-tubulin probes, based on the SiR fluorophore conjugated to actin- and tubulin-binding ligands respectively, have been successfully used for STED imaging of the cytoskeleton in living cells lubio.chspirochrome.comcytoskeleton.comcytoskeleton.com. These probes enable the visualization of fine cytoskeletal structures, such as actin rings with approximately 180 nm periodicity in neurons, providing unparalleled fluorescent visualization and physical characterization of these structures in living cells cytoskeleton.comcytoskeleton.com. SiR-lysosome, which targets lysosomes, has also demonstrated compatibility with STED microscopy, yielding higher resolution images compared to conventional confocal microscopy spirochrome.comacs.orgspirochrome.com. Researchers have also utilized SiR-based probes for dual-color STED imaging in the far-red spectrum, allowing simultaneous visualization of different cellular components like actin and tubulin, or lysosomes and microtubules acs.orgnih.gov.

SiR ConjugateTargetApplication in STEDObserved Structures/Findings
SiR-actinF-actinLive-cell STEDActin rings (~180 nm periodicity), stress fibers, actin cortex, cytokinetic contractile ring cytoskeleton.comcytoskeleton.comsynentec.com
SiR-tubulinMicrotubulesLive-cell STEDMicrotubule network, spindle microtubules cytoskeleton.comcytoskeleton.comspirochrome.comnih.gov
SiR-lysosomeLysosomesLive-cell STEDLysosome morphology and dynamics spirochrome.comacs.orgspirochrome.com
SiR-DNA (SiR-Hoechst)DNASTEDNuclear staining cytoskeleton.comspirochrome.comspirochrome.comabberior.rocks

Structured Illumination Microscopy (SIM)

SIM is another SRM technique that improves resolution by illuminating the sample with patterned light and computationally reconstructing a super-resolution image from multiple frames acs.org. SiR dyes, including SiR-actin, SiR-tubulin, SiR-DNA, and SiR-lysosome, are compatible with SIM, allowing for enhanced visualization of cellular structures spirochrome.comcytoskeleton.comcytoskeleton.comspirochrome.comspirochrome.comspirochrome.comcytoskeleton.comcytoskeleton.comcytoskeleton.com. The far-red emission of SiR dyes is advantageous for SIM as it minimizes autofluorescence, contributing to improved image quality cytoskeleton.comcytoskeleton.com. SiR-labeled tubulin, for instance, has been used in SIM to achieve increased resolution compared to conventional fluorescence microscopy nih.gov.

SiR ConjugateTargetApplication in SIMNotes
SiR-actinF-actinLive-cell SIMCompatible with SIM spirochrome.comcytoskeleton.com
SiR-tubulinMicrotubulesLive-cell SIMCompatible with SIM, increased resolution observed cytoskeleton.comspirochrome.comnih.gov
SiR-DNA (SiR-Hoechst)DNALive-cell SIMCompatible with SIM cytoskeleton.comspirochrome.comspirochrome.comcytoskeleton.com
SiR-lysosomeLysosomesLive-cell SIMCompatible with SIM spirochrome.comspirochrome.comcytoskeleton.com

Single-Molecule Localization Microscopy (SMLM)

SMLM techniques, such as dSTORM and PALM, achieve super-resolution by temporally separating the emission of individual fluorophores and precisely localizing their positions to reconstruct a high-resolution image d-nb.infonih.gov. This typically requires fluorophores that can be switched between a fluorescent 'on' state and a non-fluorescent 'off' state d-nb.infonih.gov.

While SiR dyes are generally known for their fluorogenic property (on upon target binding), some derivatives exhibit blinking behavior that is suitable for SMLM under specific conditions or through molecular design d-nb.infonih.gov. The development of spontaneously blinking SiR derivatives has simplified SMLM by eliminating the need for specific photoactivation lasers or complex buffer systems d-nb.infonih.gov.

dSTORM is an SMLM technique that often utilizes the stochastic photoswitching of standard organic dyes in specific buffer conditions to achieve super-resolution. While some sources indicate that standard SiR probes might not be ideal for STORM in live cells due to potential phototoxic effects at the high light intensities typically used cytoskeleton.com, modified SiR dyes or specific labeling strategies can enable dSTORM. For example, bioorthogonally applicable SiR-tetrazine has been applied in STORM imaging of cytoskeletal proteins, achieving nanoscale resolution rsc.org.

MINFLUX nanoscopy is a more recent SMLM technique that uses a shaped excitation beam to iteratively pinpoint the location of single molecules with very high precision, potentially reaching single-digit nanometer resolution nih.gov. Photoactivatable silicon-rhodamine (SiR) dyes have been prepared and applied in 2D and 3D MINFLUX nanoscopy nih.govbiorxiv.org. These photoactivatable SiR probes, when conjugated to appropriate targeting moieties like HaloTag ligands, have been used to image structures such as Vimentin and Nuclear Pore Complex Protein NUP96 with high localization precision nih.gov. Spontaneously blinking SiR derivatives have also been explored for accelerated MINFLUX nanoscopy biorxiv.org. HMSiR-tubulin, a spontaneously blinking cell-permeable SiR derivative, has been demonstrated for MINFLUX imaging of microtubules, allowing resolution of the inner microtubule diameter nih.gov.

SiR Derivative/ConjugateTargetApplication in SMLM (dSTORM/MINFLUX)Observed Resolution/PrecisionNotes
SiR-tetrazineCytoskeletal proteins (via bioorthogonal labeling)STORM92 nm lateral resolution rsc.orgRequires bioorthogonal labeling
Photoactivatable SiR dyes (e.g., with HaloTag ligand)Vimentin, NUP96 (via HaloTag)2D and 3D MINFLUXLower single-digit nanometer scale apparent dimensions nih.govRequires photoactivation
HMSiR-tubulin (spontaneously blinking)MicrotubulesMINFLUX~2.3 nm localization precision, resolved inner microtubule diameter (16 ± 5 nm) nih.govSpontaneously blinking, cell-permeable

The ability of a fluorophore to switch between fluorescent and dark states (blinking) is fundamental to SMLM d-nb.infonih.gov. SiR derivatives can exhibit photoblinking phenomena that are harnessed for SMLM. Some SiR derivatives exist in equilibrium between a fluorescent zwitterionic form and a non-fluorescent spirolactone form, a property that can contribute to blinking behavior lubio.chrsc.org. The binding of the dye to its target can shift this equilibrium towards the fluorescent state cytoskeleton.com.

Furthermore, specific modifications to the SiR structure, such as the introduction of a hydroxymethyl group (as in HM-SiR), can lead to spontaneous blinking through reversible intramolecular spiroether formation d-nb.infonih.gov. This spontaneous blinking allows for SMLM without the need for high excitation power or the addition of reducing buffers, simplifying live-cell SMLM experiments d-nb.info. The blinking properties, including the on/off ratio (duty cycle), can be tuned by modifying the SiR structure nih.gov. This tunability is important for optimizing SMLM imaging in different cellular environments and with various labeling strategies nih.gov.

SiR Photoblinking MechanismDescriptionRelevance to SMLM
Spirolactone-Zwitterion EquilibriumEquilibrium between non-fluorescent closed (spirolactone) and fluorescent open (zwitterion) forms, influenced by environment and target binding. lubio.chcytoskeleton.comrsc.orgContributes to fluorogenicity and can play a role in blinking behavior. lubio.chcytoskeleton.comrsc.org
Spontaneous Blinking (e.g., HM-SiR)Reversible intramolecular spiroether formation leads to stochastic transitions between fluorescent and non-fluorescent states. d-nb.infonih.govEnables SMLM without external blinking inducers, simplifying live-cell imaging. d-nb.infonih.gov
MINFLUX Nanoscopy

Super-Resolution Optical Fluctuation Imaging (SOFI)

Super-Resolution Optical Fluctuation Imaging (SOFI) is a technique that utilizes the temporal fluctuations of fluorophores to achieve super-resolution. SiR dyes are compatible with SOFI, allowing for nanoscale imaging of cellular components. Studies have demonstrated the use of SiR conjugates, such as phalloidin-f-HM-SiR, for SOFI imaging of filamentous actin. This application has achieved resolutions in the range of approximately 101 ± 9 nm, significantly surpassing the diffraction limit of conventional microscopy. nih.govropensci.org SiR dyes exhibit high structure retention, which is beneficial for higher-order SOFI analysis. nih.gov A key advantage of SOFI when used with self-blinking dyes like SiR is its tolerance for higher labeling densities compared to single-molecule localization microscopy (SMLM), which can lead to faster image acquisition times. nih.gov

Targeted Labeling of Intracellular Structures and Biomolecules

Targeted labeling is crucial for visualizing specific molecules and structures within living cells. SiR probes are engineered for targeted delivery by conjugating the SiR fluorophore to a ligand or recognition unit that binds to the desired cellular target. uni-marburg.de A notable characteristic of SiR derivatives is their equilibrium between a non-fluorescent spirolactone state and a fluorescent zwitterionic state. uni-marburg.dewikipedia.orgnih.gov The non-fluorescent spirolactone form is typically cell-permeable. Upon binding to its specific intracellular target, the local environment can shift the equilibrium towards the fluorescent zwitterionic form, resulting in a significant increase in fluorescence intensity. nih.govresearchgate.net This fluorogenic property is advantageous for reducing background signal from unbound dye.

Protein Tag-Based Labeling Systems

Protein tag-based labeling systems utilize genetically encoded protein tags fused to a protein of interest. These tags then covalently bind to a small molecule ligand conjugated to a fluorophore, providing a highly specific and versatile method for labeling proteins within living cells. wikipedia.orgnih.govruixibiotech.comnih.govspirochrome.comcytoskeleton.comnih.gov SiR dye 2 has been widely used as the fluorophore component in conjugates designed for popular self-labeling protein tags such as SNAP-tag, CLIP-tag, and HaloTag.

SNAP-tag Conjugates (e.g., SiR-SNAP)

SiR-SNAP, also known by names such as SiR650-BG or SNAP-Cell 647-SiR, is a conjugate of SiR and benzylguanine (BG), the substrate for the SNAP-tag. The SNAP-tag is a modified version of human O6-alkylguanine-DNA-alkyltransferase (hAGT) that forms a covalent bond with benzylguanine derivatives. nih.govcytoskeleton.comnih.gov SiR-SNAP is a bright, cell-permeable, and fluorogenic far-red emitting probe specifically designed for labeling SNAP-tag fusion proteins in live or fixed cells. This conjugate can be employed in various microscopy techniques, including widefield, confocal, Structured Illumination Microscopy (SIM), and Stimulated Emission Depletion (STED) microscopy. Research indicates that while SiR-SNAP is effective, HaloTag conjugates with SiR-based dyes may offer brighter fluorescence and less rapid photobleaching for single-color imaging in some applications compared to SNAP-tag conjugates. nih.gov

CLIP-tag Conjugates (e.g., SiR-CLIP)

The CLIP-tag is another self-labeling protein tag derived from hAGT, engineered to react specifically with benzylcytosine derivatives. nih.govcytoskeleton.comnih.gov SiR-CLIP conjugates are based on SiR-carboxyl and designed for covalent labeling of proteins fused to the CLIP-tag. wikipedia.org The SNAP-tag and CLIP-tag systems are often used in parallel for orthogonal labeling, allowing the simultaneous visualization of two different proteins within the same living cell with distinct fluorophores. nih.govcytoskeleton.comnih.gov

HaloTag Conjugates (e.g., SiR-Halo)

SiR-Halo, also referred to as SiR-CA or SiR-ChloroAlkane, is a SiR conjugate that utilizes a chloroalkane linker to bind covalently to the HaloTag protein. The HaloTag is a protein tag derived from a bacterial haloalkane dehalogenase that reacts with synthetic ligands containing a chloroalkane group. nih.govruixibiotech.com SiR-Halo is a bright, fluorogenic, and cell-permeable far-red probe for specific labeling of HaloTag fusion proteins in live cells. This conjugate is suitable for multicolor imaging applications. Studies have suggested that HaloTag labeled with SiR-based dyes can provide brighter and more photostable signals compared to SNAP-tag in certain microscopy modes, such as confocal and STED microscopy. nih.gov SiR-Halo has also been successfully applied for in vivo labeling of endogenous proteins that have been genetically tagged with HaloTag. researchgate.net

Direct Ligand-Directed Labeling of Endogenous Targets

Beyond protein tag-based systems, this compound can also be employed in direct ligand-directed labeling strategies for endogenous cellular targets. This approach involves conjugating the SiR fluorophore to a small molecule ligand that specifically binds to an endogenous protein or structure of interest, without the need for genetic modification to introduce a protein tag. spirochrome.com The binding of the ligand directs the SiR dye to the target, and in the case of fluorogenic SiR, binding can also induce fluorescence. nih.govresearchgate.net For example, SiR has been conjugated to cabazitaxel (B1684091), a ligand that binds to tubulin, enabling the covalent labeling of endogenous tubulin in living cells. This method aims to minimize potential perturbations to protein function that might occur with larger protein tags. The specificity of such probes relies on the high affinity of the ligand for its target, and the covalent bond ensures stable labeling. In the case of the SiR-cabazitaxel probe, the labeling site was identified as a conserved cysteine residue on β-tubulin.

Cytoskeletal Elements (e.g., Actin, Microtubules)

SiR-Actin and SiR-Tubulin are prominent examples of this compound conjugates used to label the cytoskeleton. SiR-Actin is based on the actin-binding natural product jasplakinolide, allowing for the labeling of F-actin in live cells with high specificity spirochrome.com. Similarly, SiR-Tubulin is based on the microtubule-binding drug Docetaxel, enabling the specific labeling of microtubules in live cells spirochrome.com. Both probes are cell-permeable and fluorogenic, with fluorescence increasing significantly upon binding to their respective targets spirochrome.comspirochrome.comcytoskeleton.com.

These probes have been successfully applied in various cell types and organisms, including human primary dermal fibroblasts and red blood cells, which are often challenging to transfect lubio.ch. SiR-Actin has been shown to stain F-actin in paraformaldehyde (PFA)-fixed cells as efficiently as phalloidin (B8060827) derivatives spirochrome.comcytoskeleton.com. SiR-Tubulin, however, is typically not suitable for PFA- or methanol-fixed cells, but can label microtubules in ethyleneglycol-bis-succinimidyl-succinate (EGS)-fixed cells spirochrome.comcytoskeleton.comcytoskeleton.com. Selective labeling of centrosomal microtubules in PFA-fixed cells has also been observed with SiR-Tubulin cytoskeleton.comcytoskeleton.com.

SiR-Actin and SiR-Tubulin are compatible with super-resolution microscopy techniques like STED and SIM, allowing for high-resolution imaging of cytoskeletal structures spirochrome.comspirochrome.comcytoskeleton.com. For instance, STED microscopy combined with SiR-Actin has enabled the visualization of actin rings with a periodicity of 180 nm in cultured rat hippocampal neurons cytoskeleton.com.

Research findings highlight the utility of SiR-Actin in studying actin dynamics. For example, SiR-Actin staining has been used to observe and quantify the effects of cytochalasin D, an actin polymerization inhibitor, on the actin cytoskeleton in live cells synentec.com.

Table 1: Properties of SiR-Actin and SiR-Tubulin Probes

ProbeTargetBased OnExcitation (λabs)Emission (λEm)Molecular WeightMolecular Formula
SiR-ActinF-actinJasplakinolide652 nm spirochrome.com674 nm spirochrome.com1241.6 g/mol spirochrome.comC71H88N8O10Si spirochrome.com
SiR-TubulinMicrotubulesDocetaxel652 nm spirochrome.com674 nm spirochrome.com1303.6 g/mol spirochrome.comC73H86N4O16Si spirochrome.com
SiR700-ActinF-actinJasplakinolide689 nm cytoskeleton.com716 nm cytoskeleton.com--
SiR700-TubulinMicrotubulesDocetaxel689 nm cytoskeleton.com716 nm cytoskeleton.com1327.6 g/mol cytoskeleton.comC75H86N4O16Si cytoskeleton.com

Note: SiR700 probes have a spectral shift of approximately 50 nm compared to SiR probes, allowing for dual-color imaging. lubio.ch

Nuclear Structures and Chromatin (e.g., DNA, Histone Proteins)

SiR-DNA, also known as SiR-Hoechst, is a SiR conjugate designed for labeling DNA in live cells spirochrome.comcytoskeleton.comspirochrome.com. It is based on the DNA minor groove binder bisbenzimide (Hoechst), providing high specificity and low background staining of the nucleus spirochrome.comcytoskeleton.comspirochrome.com. SiR-DNA is cell-permeable and fluorogenic, making it suitable for live-cell imaging without the need for genetic manipulation spirochrome.comcytoskeleton.comspirochrome.com. Its far-red emission minimizes phototoxicity and autofluorescence spirochrome.comcytoskeleton.comspirochrome.com.

SiR-DNA effectively stains the nuclei of live cells and can also be used with PFA- and methanol-fixed cells spirochrome.comcytoskeleton.com. It is compatible with super-resolution microscopy techniques like STED and SIM spirochrome.com. Studies have utilized SiR-DNA to visualize mitotic progression and investigate cortical development pubcompare.ai.

While SiR-DNA targets DNA directly, the labeling of histone proteins using this compound conjugates is also a potential area of application, although specific SiR-Histone probes were not prominently detailed in the search results. The principle of conjugating SiR to molecules that bind to histones could enable their visualization.

Table 2: Properties of SiR-DNA Probe

ProbeTargetBased OnExcitation (λabs)Emission (λEm)Molecular WeightMolecular Formula
SiR-DNADNABisbenzimide652 nm spirochrome.com674 nm spirochrome.com950.2 g/mol spirochrome.comC56H59N9O4Si spirochrome.com
SiR700-DNADNABisbenzimide689 nm cytoskeleton.com716 nm cytoskeleton.com--
Subcellular Organelles (e.g., Lysosomes, Golgi Apparatus, Mitochondria, Endoplasmic Reticulum, Plasma Membrane, Peroxisomes)

This compound conjugates have been developed to target various subcellular organelles. SiR-Lysosome is a fluorogenic, cell-permeable probe highly specific for lysosomes spirochrome.comspirochrome.comcytoskeleton.com. It is based on pepstatin A, a cathepsin D binding peptide, and allows for the labeling of lysosomes in live cells with high specificity and low background spirochrome.comcytoskeleton.com. SiR-Lysosome is compatible with various microscopy techniques, including widefield, confocal, SIM, and STED imaging cytoskeleton.com.

For the Golgi apparatus, a two-component probe called Cer-SiR has been developed. This probe is generated in cells via a bioorthogonal reaction between a ceramide lipid tagged with trans-cyclooctene (B1233481) (Cer-TCO) and a reactive Si-rhodamine dye (SiR-Tz) nih.govescholarship.org. Cer-SiR assembles within the Golgi and is suitable for visualizing Golgi structure and dynamics by 3D confocal or long time-lapse STED microscopy nih.govescholarship.orgnih.gov. Other SiR-based Golgi probes like SPY555-Golgi and SPY650-Golgi, based on asparagusic acid Golgi trackers, are also available for live-cell imaging of the Golgi apparatus spirochrome.comcytoskeleton.com.

While the search results specifically highlighted SiR probes for lysosomes and the Golgi apparatus, the principle of conjugating the SiR fluorophore to molecules that selectively localize to other organelles like mitochondria, endoplasmic reticulum, plasma membrane, and peroxisomes suggests the potential for developing SiR-based probes for these structures as well.

Table 3: Properties of SiR-Lysosome and Golgi Probes

ProbeTargetBased OnExcitation (λabs)Emission (λEm)Molecular WeightMolecular Formula
SiR-LysosomeLysosomesPepstatin A652 nm spirochrome.comcytoskeleton.com674 nm spirochrome.comcytoskeleton.com1237.7 g/mol spirochrome.comC67H103N9O11Si spirochrome.com
SiR700-LysosomeLysosomesPepstatin A682 nm genvivotech.com716 nm genvivotech.com--
Cer-SiRGolgi ApparatusCeramide-TCO + SiR-Tz (Bioorthogonal)----
SPY555-GolgiGolgi ApparatusAsparagusic acid Golgi trackers----
SPY650-GolgiGolgi ApparatusAsparagusic acid Golgi trackers----
Specific Proteins (e.g., Vimentin, Nuclear Pore Complex Proteins)

This compound can be conjugated to ligands that bind to specific proteins, enabling their visualization in live cells. While specific SiR probes for Vimentin and Nuclear Pore Complex Proteins were not explicitly detailed in the provided search results, the general principle of conjugating SiR to targeting molecules allows for the development of such probes. For instance, SiR-SNAP and SiR-Halo probes have been developed which become fluorescent upon binding to SNAP-tag and HaloTag fusion proteins, respectively rsc.org. This demonstrates the versatility of the SiR scaffold for targeting specific proteins.

Functional Probes for Dynamic Cellular Processes

Beyond labeling static structures, this compound has been utilized in the development of functional probes to visualize dynamic cellular processes, such as enzyme activity and the sensing of ions and metabolites.

Enzyme Activity Visualization (e.g., BACE1)

Fluorogenic SiR conjugates can be designed to sense enzyme activity. An example is SiR-BACE1, a near-infrared fluorescent probe developed to detect β-site APP-cleaving enzyme 1 (BACE1), an enzyme implicated in Alzheimer's disease pathogenesis rsc.orgnih.govmdpi.comfau.de. SiR-BACE1 consists of the SiR650 fluorophore conjugated to a BACE1 inhibitor rsc.orgnih.gov. This probe is fluorogenic, taking an open form that emits fluorescence only when it binds to BACE1 rsc.org.

SiR-BACE1 has been successfully used to visualize endogenous BACE1 in fixed neuronal tissue and for STED imaging of overexpressed BACE1 rsc.orgnih.govcam.ac.uk. It has also been applied to assess BACE1 dynamics at the cell surface at the single-molecule level cam.ac.uk. However, some studies noted limitations with earlier SiR-BACE1 designs, including potential accumulation in acidic compartments and background signal nih.gov.

Ion and Metabolite Sensing (e.g., Calcium Indicators)

The development of SiR-based probes for sensing ions and metabolites like calcium is an active area of research. While the provided search results did not detail specific this compound-based calcium indicators, the ability to design fluorogenic SiR probes that respond to changes in their environment, such as dielectric constant or pH, suggests the potential for creating probes sensitive to ion concentrations or metabolite presence rsc.orgcam.ac.uk. The development of such probes would allow for the real-time monitoring of dynamic changes in ion flux or metabolic activity within live cells using the advantages of the SiR fluorophore.

Proximity Labeling and Interactome Analysis (e.g., Silicon-rhodamine-enabled Identification, SeeID)

Proximity labeling (PL) techniques coupled with mass spectrometry are powerful tools for analyzing protein interactomes and mapping the protein composition of subcellular regions in living cells nih.gov. These methods utilize enzymes that generate reactive species to tag neighboring proteins covalently, which can then be isolated and identified nih.gov.

Silicon-rhodamine-enabled Identification (SeeID) is a recently developed method that leverages SiR as both a fluorophore and a photosensitizer for near-infrared (NIR)-activated proximity labeling in vitro and in vivo biorxiv.orgbiorxiv.org. This approach bridges the gap between imaging and interactome analysis, allowing for the simultaneous tracking of protein dynamics and the analysis of protein interactomes biorxiv.org. The fluorogenic nature of SiR enables intracellular proximity labeling with high subcellular specificity biorxiv.orgbiorxiv.org. SeeID has been benchmarked through the characterization of organelle-specific proteomes and the interactome of the KRAS protein biorxiv.orgbiorxiv.org. By utilizing SiR as a photocatalyst, a protocol has been developed to study the dynamic protein interactomes of Parkin during mitophagy biorxiv.orgbiorxiv.org. This led to the discovery of the association of the proteasome complex with Parkin in the early phase of mitophagy biorxiv.orgbiorxiv.org. The use of NIR light in SeeID also offers the advantage of potential deep tissue labeling biorxiv.org.

Multi-Color Imaging Methodologies

Multi-color fluorescence imaging is essential for visualizing multiple cellular components or processes simultaneously, providing insights into their spatial relationships and dynamics. SiR dyes, with their far-red emission, are well-suited for multi-color imaging, particularly in combination with fluorophores emitting at shorter wavelengths, as their spectral properties minimize crosstalk with commonly used green and red dyes nih.govresearchgate.netbiorxiv.orgacs.org.

Strategies for Spectral Separation in Concurrent Imaging

Achieving effective spectral separation is critical for multi-color imaging to avoid bleedthrough between different fluorescence channels nih.govbiorxiv.org. SiR dyes, with excitation and emission in the far-red to NIR region, offer a distinct spectral window that facilitates multiplexing nih.govresearchgate.netbiorxiv.orgacs.org.

One strategy for spectral separation involves using SiR in combination with other far-red dyes that have sufficiently separated spectral properties. For example, HMSiR680-Me, a far-red dye for imaging acidic organelles, has spectral properties sufficiently separated from SiR to enable two-color experiments nih.govbiorxiv.orgacs.org. Studies have shown that linear unmixing can be used to achieve clear spectral separation between SiR and dyes like HMSiR680-Me, allowing for the differentiation of various organelles nih.govbiorxiv.orgacs.org. While some bleedthrough might occur, the narrower emission spectrum of SiR can make it a better far-red two-color partner compared to other dyes like Cy5 nih.govbiorxiv.orgacs.org.

Furthermore, the development of SiR derivatives with slightly shifted spectral properties, such as SiR700 (excitation/emission maxima at 690 nm/715 nm), allows for two-color super-resolution imaging in the far-red range mdpi.comrsc.org.

Co-localization Studies and Inter-Organelle Dynamics

SiR dyes are valuable tools for co-localization studies and investigating the dynamics of organelles and other cellular structures worldscientific.comharvard.edubiorxiv.org. Their cell permeability and compatibility with live-cell imaging techniques enable the visualization of dynamic processes cytoskeleton.comwiley.comworldscientific.com.

SiR-based probes targeting specific cellular components, such as SiR-actin and SiR-tubulin, have been widely used for imaging the cytoskeleton in live cells mdpi.comcytoskeleton.comwiley.comrsc.org. Co-localization studies using SiR dyes in combination with other fluorescent markers or fluorescent proteins have been performed to examine the spatial relationship between different structures worldscientific.comharvard.edu. For instance, co-localization studies with SiR dyes and mEmerald-tagged microtubules have shown significant overlap, confirming effective labeling and enabling the study of microtubule dynamics worldscientific.com.

SiR dyes have also been employed in super-resolution microscopy techniques like STED to study inter-organelle contact sites and dynamics at a nanoscale resolution acs.orgbiorxiv.orgnih.gov. By labeling different organelles with spectrally separable dyes, including SiR derivatives, researchers can visualize the dynamic interactions and appositions between them acs.orgbiorxiv.orgnih.gov. For example, SiR-chloroalkane has been used in conjunction with other dyes to visualize the dynamics of endoplasmic reticulum and mitochondria, including their apposition nih.gov. The ability to perform multicolor STED with SiR and other far-red dyes allows for imaging organelle-organelle interactions below the diffraction limit acs.orgbiorxiv.org. Studies using HMSiR680-Me alongside SiR have enabled two-color imaging of lysosomal dynamics and inner mitochondrial membrane structure, providing insights into their interactions acs.orgbiorxiv.org.

The photostability of SiR dyes is particularly advantageous for long-term live-cell imaging and tracking dynamic processes, including organelle motility nih.govacs.orgworldscientific.combiorxiv.orgnih.gov. Positioning SiR dyes within hydrophobic environments, such as organelle membranes, can further enhance their apparent photostability during super-resolution imaging nih.govresearchgate.net.

Data Table:

SiR Dye DerivativeTargetExcitation (nm)Emission (nm)Application AreaReference
SiRA 2SiRA aptamer (RNA)649662Single RNA imaging, Confocal, STED rndsystems.com
SiR-ActinF-actin~650~670Cytoskeleton imaging, Live-cell, STED, SIM mdpi.comcytoskeleton.comwiley.comrsc.orgspirochrome.com
SiR-TubulinMicrotubules~650~670Cytoskeleton imaging, Live-cell, STED, SIM mdpi.comcytoskeleton.comwiley.comrsc.orgspirochrome.com
SiR-DNADNA652674Nuclear staining, Live-cell, Confocal, STED, SIM nih.govbiorxiv.orgacs.orgcytoskeleton.comspirochrome.cominvivochem.cnspirochrome.com
SiR700Various (tag-based)690715Two-color STED mdpi.comresearchgate.netbiorxiv.orgacs.orgrsc.org
SiR-ChloroalkaneHaloTagNot specifiedNot specifiedProtein labeling, Inter-organelle dynamics, STED nih.govbiorxiv.orgacs.orgbiorxiv.orgnih.gov
SiR-TzVarious (click chem)Not specifiedNot specifiedOrganelle labeling, STED researchgate.net
T-azoJSiR640HypoxiaNot specifiedNot specifiedHypoxia detection, Live-cell, In vivo chemrxiv.org
SeeID (SiR-based)Protein InteractomesNIR (660 nm)Not specifiedProximity labeling, Interactome analysis, Live-cell biorxiv.orgbiorxiv.org

Note: Specific excitation and emission wavelengths for some SiR conjugates may vary depending on the linker and target.

Research Considerations and Methodological Advancements

Optimization of Signal-to-Noise Ratio in Live-Cell Imaging

Achieving a high signal-to-noise ratio (SNR) is crucial for obtaining clear and informative images of dynamic cellular processes. SiR dyes inherently contribute to improved SNR due to their spectral properties and fluorogenicity. The excitation and emission in the far-red to near-infrared range significantly reduce interference from cellular autofluorescence, which is more prominent at shorter wavelengths. cytoskeleton.comcytoskeleton.comcytoskeleton.comlubio.ch The fluorogenic character of many SiR probes means that unbound dye in the cellular environment exhibits minimal fluorescence, thereby lowering background signal and increasing the contrast of the specifically labeled target. cytoskeleton.comlubio.chmicroscopyu.com

Further optimization of SNR in live-cell imaging with SiR dyes involves selecting appropriate microscopy hardware and settings. Utilizing detectors with high sensitivity in the far-red range, such as hybrid detectors (HyDs) in photon-counting mode, can enhance the detection of emitted photons. nih.gov Advanced microscopy techniques like confocal microscopy with Airyscan detection can also improve SNR by efficiently rejecting out-of-focus light. ecu.edu Additionally, optimizing probe concentration is critical; using the lowest effective concentration that provides sufficient signal helps minimize background and potential non-specific binding.

Strategies for Mitigating Dye-Induced Cellular Perturbations in Long-Term Studies

Long-term live-cell imaging requires minimizing any adverse effects of the fluorescent probe on cellular health and dynamics. SiR dyes are designed with reduced cytotoxicity compared to some earlier fluorescent probes, partly due to their far-red excitation which is less energetic and causes less phototoxicity. cytoskeleton.comcytoskeleton.comlubio.chnih.govresearchgate.netcytoskeleton.com

Despite their improved properties, potential for dye-induced perturbations exists, particularly during extended imaging sessions or at higher concentrations. Strategies to mitigate these effects include using the lowest possible probe concentration that still allows for sufficient labeling and signal detection. Recommended concentrations for long-term imaging with specific SiR conjugates have been established, such as below 100 nM for SiR-actin and SiR-tubulin, and equal to or below 1 μM for SiR-DNA. cytoskeleton.comspirochrome.comcytoskeleton.comspirochrome.com Minimizing the duration and intensity of illumination during image acquisition is also essential to reduce phototoxicity and photobleaching. Techniques like using highly sensitive cameras or detectors that require lower excitation power, and employing optimized imaging sequences, contribute to preserving cell viability. While SiR dyes are generally well-tolerated, some studies have indicated that SiR-DNA, particularly with irradiation, can induce a DNA damage response and affect the cell cycle, highlighting the need for careful control experiments and consideration of probe concentration in long-term DNA imaging studies. nih.govspirochrome.comphasefocus.com

Quantitative Analysis of Subcellular Structures and Dynamics

SiR dyes have facilitated quantitative analysis of subcellular structures and their dynamic behaviors in living cells. By specifically labeling key cellular components like actin filaments, microtubules, DNA, and lysosomes, researchers can visualize and quantify their organization, distribution, and movements. cytoskeleton.comcytoskeleton.comcytoskeleton.comcytoskeleton.comcytoskeleton.comacs.orgsynentec.comnih.gov

The compatibility of SiR dyes with super-resolution microscopy techniques such as STED and SIM allows for imaging beyond the diffraction limit, providing detailed insights into the nanoscale architecture of cellular structures. cytoskeleton.comcytoskeleton.comlubio.chnih.govcytoskeleton.comcytoskeleton.comcytoskeleton.comnih.govacs.orgspirochrome.comcytoskeleton.comspirochrome.comrsc.org This high-resolution capability is critical for quantitative studies of structural changes and interactions. For example, SiR-actin has been used to reveal and quantify novel F-actin structures in cells that were not observable with conventional probes. researchgate.net Quantitative analysis can involve measuring parameters such as filament length, density, orientation, and dynamics over time. Integration with image analysis software and algorithms enables automated or semi-automated quantification of these features from large datasets. Techniques like quantitative phase imaging (QPI) can also be used in parallel with fluorescence imaging to obtain label-free metrics on cell growth and morphology, providing complementary data for assessing cellular responses without relying solely on fluorescence intensity. phasefocus.com

Integration of SiR Dye 2 with Advanced Imaging Workflows

SiR dyes are readily integrated into a variety of advanced imaging workflows, enhancing the capabilities of modern microscopy platforms. Their far-red emission is compatible with standard Cy5 filter sets, making them accessible on most fluorescence microscopes, including widefield, confocal, and spinning disk systems. cytoskeleton.comcytoskeleton.comcytoskeleton.comcytoskeleton.comcytoskeleton.com

Their compatibility with super-resolution techniques like STED and SIM is a major advantage, enabling researchers to perform live-cell super-resolution imaging of various cellular structures. cytoskeleton.comcytoskeleton.comlubio.chnih.govcytoskeleton.comcytoskeleton.comcytoskeleton.comacs.orgspirochrome.comcytoskeleton.comspirochrome.com The development of SiR700 probes, which have a red-shifted emission spectrum compared to standard SiR dyes, allows for dual-color imaging in the far-red/near-infrared range. lubio.chcytoskeleton.comacs.orgspirochrome.com This is particularly useful for simultaneously visualizing two different cellular components with minimal spectral overlap, often requiring spectral unmixing or post-acquisition image subtraction for optimal separation. spirochrome.com SiR dyes have also been successfully integrated with self-labeling protein tags like SNAP-tag and HaloTag, enabling the specific labeling of target proteins fused to these tags. nih.govcytoskeleton.comacs.orgresearchgate.netbiorxiv.orgresearchgate.net This chemigenetic approach allows for precise targeting of the SiR fluorophore to proteins of interest within living cells. Furthermore, SiR dyes are being explored for use in conjunction with fluorescence lifetime imaging microscopy (FLIM) and FLIM-STED, which can provide additional information about the local environment of the dye and potentially enable multiplexing based on fluorescence lifetime. nih.gov

Development of Photoactivatable SiR Probes for Spatiotemporal Control

The development of photoactivatable and photoswitchable fluorescent probes is a key area for achieving precise spatiotemporal control over labeling and imaging in live cells. Research has extended to creating photoactivatable variants based on the silicon-rhodamine core. nih.govresearchgate.netacs.orgrsc.orgrsc.orgnih.gov

Photoactivation allows the fluorescence of the probe to be switched on or changed in response to light illumination in a specific region of interest at a defined time point. This capability is invaluable for tracking the movement and dynamics of molecules or structures from a defined starting point, studying diffusion rates, and performing advanced super-resolution imaging techniques like Photoactivated Localization Microscopy (PALM). acs.orgrsc.orgnih.gov Photoactivatable SiR probes can transition from a non-fluorescent "dark" state to a fluorescent state upon illumination with a specific wavelength, or convert from one fluorescent color to another. rsc.orgnih.gov This provides researchers with the ability to control where and when the probe becomes fluorescent, enabling targeted labeling and imaging within complex cellular environments and facilitating the study of dynamic processes with high spatial and temporal resolution. researchgate.netacs.orgrsc.orgnih.gov

Future Directions in SiR Dye Chemistry and Biological Applications

The field of SiR dye chemistry and its biological applications continues to evolve. Future directions include the rational design and synthesis of new SiR derivatives with enhanced photophysical properties, such as increased brightness, improved photostability, and further red-shifted emission wavelengths to minimize interference and enable deeper tissue imaging. The development of the SPY probes, which build upon the SiR scaffold with improved characteristics, exemplifies this progress. cytoskeleton.com

Efforts are also directed towards creating more diverse and highly specific SiR conjugates targeting a wider range of cellular organelles, proteins, and biomolecules. This includes developing probes that can report on the local cellular environment or the activity of specific enzymes. rsc.orgresearchgate.net Integrating SiR dyes with advanced labeling strategies, such as click chemistry or genetically encoded tags, will continue to expand the possibilities for specific and multiplexed labeling in live cells. nih.govcytoskeleton.comacs.orgresearchgate.netbiorxiv.orgresearchgate.netnih.gov Furthermore, the combination of SiR-based imaging with advanced data analysis techniques, including machine learning and artificial intelligence, holds significant promise for extracting quantitative information and gaining deeper insights into complex biological processes. nih.gov The continued development of SiR dye chemistry is expected to further push the boundaries of live-cell imaging, enabling the visualization and quantitative analysis of biological phenomena with unprecedented detail and minimal perturbation.

Q & A

Q. How do researchers design robust negative controls for this compound in super-resolution microscopy?

  • Methodological Answer : Include controls such as:
  • Unlabeled samples to autofluorescence.
  • Competitive inhibition with excess unlabeled ligand.
  • Genetic knockouts of target proteins.
    Analyze signal-to-noise ratios using tools like NIS-Elements or Imaris .

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